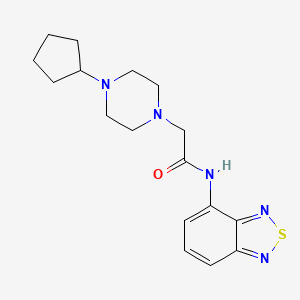![molecular formula C20H25N3O3 B4285100 N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Overview
Description
N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as EMD 57283, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of EMD 57283 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and angiogenesis. It has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
EMD 57283 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and angiogenesis, which may contribute to its anti-inflammatory and anti-angiogenic effects. It has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects. In addition, EMD 57283 has been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMD 57283 for lab experiments is its low toxicity profile. This makes it a safe compound to work with and reduces the risk of adverse effects on experimental subjects. However, one of the limitations of EMD 57283 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of EMD 57283. One area of research is the development of new drugs based on the structure of EMD 57283. Another area of research is the exploration of the mechanism of action of EMD 57283, which may provide insights into the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to explore the potential therapeutic applications of EMD 57283 in various disease models. Overall, the study of EMD 57283 is an exciting area of research with promising potential for the development of new drugs and treatments.
Scientific Research Applications
EMD 57283 has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and angiogenesis-related disorders.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-19-6-4-3-5-18(19)22-20(24)21-17-9-7-16(8-10-17)15-23-11-13-25-14-12-23/h3-10H,2,11-15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHNMLHAMBGGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285018.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285019.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethylbutyl)-1-piperazinyl]acetamide](/img/structure/B4285030.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285034.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285035.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285048.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,5-dimethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285051.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285070.png)
![N-(3-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285078.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285086.png)
![methyl 5-methyl-2-[({[4-(4-morpholinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4285116.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)